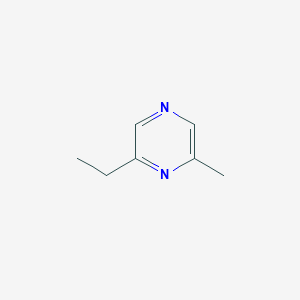

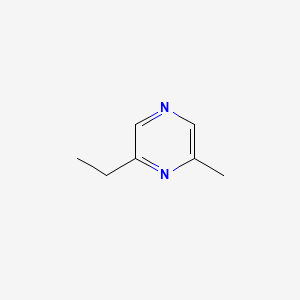

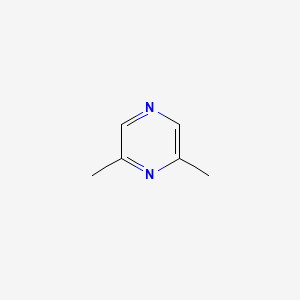

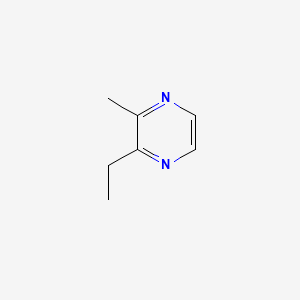

2-Ethyl-6-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHQTNQEZECFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160977 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a roasted baked potato odour | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 °C. @ 50.00 mm Hg | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.980 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-03-6 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9BL9OKQ7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Roasting Aroma: A Technical Guide to 2-Ethyl-6-methylpyrazine in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-Ethyl-6-methylpyrazine in various food products. This volatile heterocyclic nitrogen-containing compound is a key contributor to the desirable roasted, nutty, and cocoa-like aromas formed during the thermal processing of food. Understanding its distribution, concentration, and formation is critical for food quality control, flavor development, and sensory analysis.

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of thermally processed foods. Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The concentration of this potent aroma compound can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present.

The following table summarizes the quantitative data for this compound found in various food products, compiled from multiple scientific studies. To facilitate comparison, concentrations have been standardized to micrograms per kilogram (µg/kg).

| Food Product | Concentration (µg/kg) | Analytical Method | Reference(s) |

| Roasted Peanuts | |||

| Roasted Peanuts | 590 - 1510 | Not Specified | [1] |

| Peanut Butter (Regular Fat) | 7979 - 13183 | Purge and Trap | [2] |

| Peanut Butter (Low Fat) | 7992 - 10156 | Purge and Trap | [2] |

| Coffee Beans | |||

| Roasted Coffee | 120 - 420 | GC-MS | [3] |

| Roasted Coffee Beverage | 1500 - 2800 | GC-MS | [4] |

| Cocoa and Chocolate | |||

| Chocolate | 0.47 - 15.23 | Not Specified | [5] |

| Soy Sauce & Related Products | |||

| Soy Sauce Aroma Type Baijiu | Present (OAV: 6.4–17.3) | UPLC-MS/MS | [6] |

| Baked Goods | |||

| Whole Wheat Bread Crust | < 1 | GC-MS/O | [7] |

Note: OAV (Odor Activity Value) indicates the importance of a compound to the overall aroma profile. A value greater than 1 suggests a significant contribution. The data presented is a compilation from various sources and analytical techniques, which may contribute to the observed range of concentrations.

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. Subsequent complex reactions, including Strecker degradation, lead to the formation of α-aminocarbonyl intermediates, which are the direct precursors to pyrazines.

The diagram below illustrates a simplified pathway for the formation of this compound.

Experimental Protocols for Analysis

The analysis of this compound in food matrices typically involves extraction of the volatile and semi-volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Two common extraction techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE).

General Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in food samples.

Detailed Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

-

Sample Preparation:

-

Homogenize the solid food sample to a fine powder. For liquid samples, use them directly.

-

Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue).

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

HS-SPME Procedure:

-

Place the vial in a heated agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.

-

Separate the desorbed compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program to elute the compounds (e.g., initial temperature of 40°C, ramped to 250°C).

-

Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

2. Solvent-Assisted Flavor Evaporation (SAFE) Coupled with GC-MS

SAFE is a gentle distillation technique under high vacuum that allows for the isolation of volatile and semi-volatile compounds from a food matrix with minimal thermal degradation.

-

Sample Preparation and Extraction:

-

Homogenize the food sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Add a known amount of an internal standard for quantification.

-

Introduce the sample-solvent mixture into the SAFE apparatus.

-

Perform the distillation under high vacuum and at a controlled, low temperature (e.g., 40-50 °C). The volatile compounds will co-distill with the solvent.

-

Collect the distillate in a cooled trap.

-

-

Post-Extraction and Analysis:

-

Dry the collected extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Carefully concentrate the extract to a small volume (e.g., 1 mL) using a Vigreux column or a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS system for analysis, following similar GC-MS conditions as described for the SPME method.

-

Conclusion

This compound is a significant contributor to the desirable aroma of many cooked and roasted food products. Its presence and concentration are directly linked to the processing conditions and the composition of the raw materials. The analytical methodologies outlined in this guide, particularly HS-SPME and SAFE coupled with GC-MS, provide robust and sensitive means for the quantification and identification of this key flavor compound. A thorough understanding of its formation and occurrence is essential for researchers and professionals in the fields of food science, flavor chemistry, and product development.

References

- 1. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile Compounds in Seasoning Sauce Produced from Soy Sauce Residue by Reaction Flavor Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Volatile Compounds in Seasoning Sauce Produced from Soy Sauce Residue by Reaction Flavor Technology | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Origins of a Flavor Principle: A Technical Guide to the Biosynthesis of 2-Ethyl-6-methylpyrazine

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today delves into the biosynthetic origins of 2-Ethyl-6-methylpyrazine, a potent aroma compound with significant interest for the food, fragrance, and pharmaceutical industries. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of its formation in nature, synthesizing data from related pyrazine (B50134) biosynthesis to propose a putative pathway.

This compound is a heterocyclic aromatic compound responsible for nutty, roasted, and potato-like aromas in a variety of foods and beverages. While its presence is well-documented, the precise enzymatic pathways leading to its formation in biological systems have remained a subject of scientific inquiry. This guide addresses this knowledge gap by examining evidence from related compounds and proposing a scientifically grounded biosynthetic route.

Proposed Biosynthetic Pathway of this compound

While a definitive enzymatic pathway for this compound has yet to be fully elucidated, evidence from studies on the thermal degradation of amino acids and the biosynthesis of structurally similar pyrazines allows for the formulation of a plausible route. The proposed pathway suggests a chemoenzymatic synthesis involving key precursor molecules derived from common metabolic routes.

The biosynthesis is thought to originate from the amino acid L-serine . Through a series of enzymatic and spontaneous reactions, L-serine is converted into key intermediates that ultimately condense to form the pyrazine ring. The formation of the ethyl and methyl side chains likely involves intermediates from other metabolic pathways, such as threonine and glucose metabolism.

A study on the formation of pyrazines from heating L-serine and L-threonine revealed that this compound is a product of L-serine degradation[1]. The proposed mechanism involves the generation of α-aminocarbonyl intermediates which then dimerize and cyclize to form the pyrazine ring[1].

Furthermore, research on the biosynthesis of the related compounds, 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine, in Bacillus subtilis has identified L-threonine and D-glucose as primary precursors[2]. In this pathway, aminoacetone (derived from L-threonine) and 2,3-pentanedione (B165514) (derived from L-threonine and D-glucose metabolism) are key intermediates that condense to form the ethylated pyrazines[2]. This provides strong evidence for the potential origin of the ethyl group in pyrazine biosynthesis.

Based on this collective evidence, a putative biosynthetic pathway for this compound is proposed to involve the condensation of two key α-aminocarbonyl intermediates: 1-amino-2-propanone (aminoacetone) , which provides the methyl-substituted portion of the ring, and 1-amino-2-butanone , which contributes the ethyl-substituted portion.

Quantitative Data on Related Pyrazine Production

While specific quantitative data for the microbial production of this compound is limited in the available literature, studies on related pyrazines provide valuable insights into potential yields. The following table summarizes production data for other alkylpyrazines in Bacillus subtilis.

| Pyrazine Compound | Microorganism | Precursors | Concentration (µg/L) | Reference |

| 2,5-Dimethylpyrazine | Bacillus subtilis | L-Threonine | Not specified | [3][4] |

| 2,3,5-Trimethylpyrazine | Bacillus subtilis | L-Threonine, D-Glucose | Not specified | [3][4] |

| 2-Methylpyrazine | Bacillus subtilis (isolated from natto) | L-Threonine, Acetoin | ~3200 (total of 2-methyl, 2,3-dimethyl, and 2,6-dimethylpyrazine) | [5] |

| 2,3-Dimethylpyrazine | Bacillus subtilis (isolated from natto) | L-Threonine, Acetoin | 680.4 ± 38.6 | [5] |

Experimental Protocols for Elucidating Biosynthetic Pathways

The determination of a biosynthetic pathway is a multifaceted process requiring a combination of microbiological, biochemical, and analytical techniques. The following outlines a general experimental protocol for investigating the biosynthesis of this compound.

1. Strain Selection and Cultivation:

-

Screening: Isolate and screen microorganisms (e.g., Bacillus species) from environments known for pyrazine production, such as fermented foods.

-

Cultivation: Grow selected strains in defined media. To stimulate pyrazine production, supplement the media with hypothesized precursors like L-serine, L-threonine, and various carbon sources[5].

2. Precursor Feeding and Isotope Labeling Studies:

-

Precursor Addition: Supplement the culture medium with potential precursors (e.g., ¹³C or ¹⁵N labeled L-serine, L-threonine) at various concentrations.

-

Analysis: Analyze the incorporation of the isotopic labels into the final this compound product using Gas Chromatography-Mass Spectrometry (GC-MS) to trace the origin of the carbon and nitrogen atoms in the pyrazine ring and its side chains.

3. Identification of Intermediates:

-

Cell Lysate Analysis: Analyze cell lysates and culture supernatants at different time points of fermentation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential pathway intermediates.

4. Genetic and Enzymatic Studies:

-

Gene Knockout/Overexpression: Create mutant strains by knocking out or overexpressing genes encoding for enzymes suspected to be involved in the pathway (e.g., dehydrogenases, transaminases).

-

Enzyme Assays: Purify candidate enzymes and perform in vitro assays with hypothesized substrates to confirm their catalytic activity.

5. Analytical Quantification:

-

Extraction: Extract pyrazines from the culture medium using methods such as solid-phase microextraction (SPME) or liquid-liquid extraction.

-

Quantification: Quantify the concentration of this compound using GC-MS or High-Performance Liquid Chromatography (HPLC) with appropriate standards.

Conclusion

The biosynthesis of this compound in nature is a complex process that is beginning to be understood through the study of related pyrazine compounds. The proposed pathway, originating from amino acid precursors and involving key α-aminocarbonyl intermediates, provides a solid foundation for future research. Further investigation employing the experimental protocols outlined in this guide will be crucial for the definitive elucidation of the enzymatic steps and regulatory mechanisms involved in the production of this important aroma compound. Such knowledge will undoubtedly pave the way for the biotechnological production of natural this compound for various industrial applications.

References

- 1. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Profile and Odor Threshold of 2-Ethyl-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory characteristics of 2-Ethyl-6-methylpyrazine, a key aroma compound found in a variety of foods and beverages. This document details its sensory profile, the methodologies used for its assessment, and the underlying physiological pathways of its perception.

Sensory Profile of this compound

This compound is a heterocyclic nitrogen-containing compound known for its potent and distinct aroma. It is primarily associated with roasted, nutty, and earthy notes, contributing significantly to the flavor profile of thermally processed foods.

Organoleptic Properties

The sensory characteristics of this compound are described using a range of descriptors. These attributes are summarized in the table below.

| Sensory Attribute | Descriptor | Reference |

| Odor | Roasted baked potato, nutty, coffee, cocoa, roasted barley | [1][2] |

| Flavor | Nutty, roasted hazelnut | [1] |

| General Notes | A colorless to slightly yellow liquid with a roasted baked potato odor. | [3] |

Odor Threshold

An extensive review of scientific literature did not yield a specific, quantitatively determined odor threshold for this compound in any standard medium (e.g., water, air, or oil). The odor threshold of a compound is the lowest concentration that can be detected by the human sense of smell.

However, the odor thresholds of structurally similar pyrazines have been well-documented. This data, presented below, provides a valuable comparative framework for estimating the potential sensory impact of this compound. It is generally observed that replacing methyl groups with ethyl groups on the pyrazine (B50134) ring can significantly lower the odor threshold.[4]

Odor Thresholds of Structurally Related Pyrazines

| Compound | Odor Detection Threshold (ppb in water) | Sensory Descriptors | Reference |

| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato | [5] |

| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, somewhat "grassy" | [5] |

| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt | [5] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) | [5] |

| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut | [5] |

Experimental Protocols

The determination of the sensory profile and odor threshold of volatile compounds like this compound involves specialized analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profile Determination

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent. For complex food matrices, a preliminary extraction step, such as Solid-Phase Microextraction (SPME), may be employed to isolate volatile compounds.

-

GC Separation: The sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with a capillary column.

-

Effluent Splitting: At the column outlet, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) for identification and quantification.

-

Olfactometry Port: The second stream is directed to a heated olfactometry port, where a trained sensory panelist sniffs the effluent and describes the perceived odor.

-

Data Analysis: The timing of the odor perception is correlated with the peaks on the chromatogram to link specific compounds to their sensory attributes.

3-Alternative Forced-Choice (3-AFC) for Odor Threshold Determination

The 3-Alternative Forced-Choice (3-AFC) method is a standardized procedure for determining odor detection thresholds.[6]

Methodology:

-

Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.

-

Sample Preparation: A series of dilutions of this compound is prepared in a suitable solvent (e.g., purified water or ethanol (B145695) solution). The concentrations are typically arranged in an ascending order.

-

Test Presentation: In each trial, three samples are presented to the panelist. Two of the samples are blanks (solvent only), and one contains the diluted odorant. The position of the odorant-containing sample is randomized.

-

Panelist Task: The panelist is required to identify which of the three samples is different from the other two.

-

Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration that was not detected and the first concentration that was correctly identified. The group's threshold is the geometric mean of the individual thresholds.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This triggers a cascade of biochemical events that result in an electrical signal being sent to the brain.

The generalized pathway is as follows:

-

Odorant Binding: An odorant molecule binds to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: This binding activates the associated G-protein (Golf).

-

Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), depolarizing the neuron.

-

Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

References

- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 2. The Kovats Retention Index: this compound (C7H10N2) [pherobase.com]

- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazines [leffingwell.com]

- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Ethyl-6-methylpyrazine (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethyl-6-methylpyrazine, a heterocyclic aromatic organic compound. The information detailed herein is intended to support research and development activities by providing key data on its boiling point and solubility, along with generalized experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow liquid. The quantitative data for its key physical properties are summarized in the tables below.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

| Boiling Point (°C) | Pressure (mm Hg) |

| 80.0 | 50.0 |

| 170.0 - 171.0 | 760.0 |

Solubility

Solubility is the ability of a substance, the solute, to form a solution with another substance, the solvent.

| Solvent | Solubility |

| Water | Soluble (4903 mg/L @ 25 °C) |

| Organic Solvents | Soluble |

| Alcohol | Soluble |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe standard methodologies for determining the boiling point and solubility of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is a common micro-technique for determining the boiling point of a liquid.

Materials:

-

Thiele tube or other heating apparatus (e.g., oil bath, melting point apparatus)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Sample of this compound

-

Heat source

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or oil bath.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility Testing:

This procedure determines the general solubility of a compound in various solvents.

Materials:

-

Test tubes

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, diethyl ether, acetone)

-

Vortex mixer or shaker

Procedure:

-

Approximately 0.1 mL of this compound is added to a test tube.

-

About 2-3 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking for 1-2 minutes.

-

The mixture is allowed to stand and is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is considered insoluble or sparingly soluble.

Quantitative Solubility Testing (Shake-Flask Method):

This method determines the concentration of a saturated solution of the compound in a specific solvent.

Materials:

-

Flask with a stopper

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS, HPLC)

-

Sample of this compound

-

Chosen solvent (e.g., water)

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is allowed to stand to let undissolved solute settle.

-

A sample of the supernatant is carefully removed and centrifuged to separate any remaining undissolved micro-particles.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.

Logical Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical compound like this compound.

2-Ethyl-6-methylpyrazine: An In-Depth Technical Guide to its Role as an Insect Alarm Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, a class of nitrogen-containing heterocyclic aromatic compounds. In the intricate world of insect chemical communication, this molecule plays a crucial role as an alarm pheromone, particularly for various ant species, most notably the red imported fire ant, Solenopsis invicta.[1][2] The release of this pheromone from the mandibular glands of ants serves as a chemical signal to alert nestmates of imminent danger, triggering a cascade of defensive behaviors essential for colony survival.[2] This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, the electrophysiological and behavioral responses it elicits in insects, the underlying signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Roasted, baked potato-like | [3] |

| Boiling Point | 80.0 °C at 50.00 mm Hg | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Biosynthesis of this compound

The precise enzymatic pathways for the biosynthesis of this compound in insects are not yet fully elucidated. However, research on pyrazine biosynthesis in various organisms, including bacteria and insects, suggests a pathway originating from common amino acid precursors.[4][5] The proposed pathway likely involves the condensation of amino acid derivatives.

A plausible biosynthetic route starts with the amino acid L-threonine.[4][5][6] L-threonine can be converted to aminoacetone by the enzyme L-threonine-3-dehydrogenase.[6][7] Two molecules of aminoacetone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to form a dimethylpyrazine. The ethyl group is likely incorporated through the condensation with a two-carbon unit, possibly derived from the metabolism of other amino acids or acetate.[4]

Electrophysiological and Behavioral Responses

The perception of this compound by insects, particularly ants, triggers distinct and quantifiable electrophysiological and behavioral responses.

Electrophysiological Responses (Electroantennography - EAG)

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus. Studies on Solenopsis invicta have shown that their antennae are highly sensitive to this compound and its isomers. The EAG response is dose-dependent, with increasing concentrations of the pheromone eliciting a stronger electrical signal from the antenna.[8]

Quantitative EAG Data for Solenopsis invicta Responding to 2-Ethyl-3,5-dimethylpyrazine (an isomer)

| Dose on Filter Paper (µg) | Mean EAG Response (mV) ± SE (n=8) |

| 1 | 0.06 ± 0.01 |

| 10 | 0.25 ± 0.03 |

| 100 | 0.85 ± 0.09 |

| 1000 | 1.56 ± 0.15 |

| Data adapted from a study on a closely related and behaviorally active isomer.[8] |

Behavioral Responses

The alarm response elicited by this compound is a complex behavior that can include increased locomotion, aggression, and dispersal.[9] In Solenopsis invicta, exposure to this pheromone leads to rapid and erratic movements.[2][10] The intensity of the behavioral response is also dose-dependent.[8][10] At low concentrations, the pheromone can act as an attractant, drawing workers to the source of the disturbance, while at higher concentrations, it can induce panic and dispersal.[9]

Quantitative Behavioral Response Data for Solenopsis invicta to 2-Ethyl-3,5-dimethylpyrazine

| Dose on Filter Paper (ng) | Mean Number of Responding Ants ± SE (n=10) |

| 0.01 | ~5 |

| 0.1 | ~10 |

| 1 | ~18 |

| 10 | ~25 |

| 100 | ~30 |

| Data estimated from graphical representations in a study on a closely related and behaviorally active isomer.[8] |

Olfactory Signaling Pathway

The detection of this compound initiates a signaling cascade within the olfactory sensory neurons (OSNs) located in the insect's antennae. While the specific receptor for this compound in Solenopsis invicta has not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding this process. Insect olfactory receptors are typically ligand-gated ion channels, a departure from the G-protein coupled receptors found in vertebrates.

The current understanding of insect olfactory signaling involves a debate between two primary models: ionotropic and metabotropic signaling.

-

Ionotropic Signaling: In this model, the binding of the pheromone to an olfactory receptor (OR) complex, which is a heteromer of a specific OR and a co-receptor (Orco), directly opens an ion channel, leading to depolarization of the neuron.

-

Metabotropic Signaling: This model proposes that pheromone binding to the OR activates a G-protein cascade, leading to the production of second messengers which then modulate ion channels.

It is plausible that both mechanisms play a role, with the ionotropic pathway mediating a rapid response and the metabotropic pathway contributing to signal amplification and modulation.

Experimental Protocols

Protocol 1: Electroantennography (EAG)

This protocol outlines the general steps for conducting an EAG assay to measure the antennal response of ants to this compound.

Materials:

-

Live ants (e.g., Solenopsis invicta workers)

-

This compound standard

-

Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

-

Saline solution (e.g., Ringer's solution)

-

Glass capillary microelectrodes

-

Ag/AgCl wires

-

Micromanipulators

-

EAG amplifier and data acquisition system

-

Air stimulus controller

-

Dissection microscope

Procedure:

-

Pheromone Dilution: Prepare a serial dilution of this compound in the chosen solvent (e.g., from 1 ng/µL to 100 µg/µL).

-

Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert Ag/AgCl wires into the capillaries to serve as recording and reference electrodes.

-

Antenna Preparation: Anesthetize an ant by cooling. Under a dissection microscope, carefully excise one antenna at its base.

-

Antenna Mounting: Mount the excised antenna between the two microelectrodes. The base of the antenna is connected to the reference electrode and the tip to the recording electrode. A small amount of conductive gel can be used to ensure good contact.

-

Stimulus Delivery: A filter paper strip impregnated with a known concentration of the pheromone solution is placed inside a Pasteur pipette. The tip of the pipette is connected to an air stimulus controller.

-

Recording: A purified and humidified air stream is continuously passed over the antenna. Puffs of air carrying the pheromone stimulus are delivered at controlled intervals (e.g., 30-60 seconds between stimuli to allow for recovery).

-

Data Analysis: The negative voltage deflection of the antennal potential is recorded for each stimulus. The response to a solvent-only control is subtracted from the pheromone responses.

Protocol 2: Behavioral Assay for Alarm Response

This protocol describes a method for quantifying the alarm behavior of ants in response to this compound.[11][12]

Materials:

-

Ant colony or a group of worker ants

-

Foraging arena (e.g., a Petri dish with a plaster base)

-

This compound standard

-

Solvent (e.g., hexane)

-

Filter paper discs

-

Video recording equipment

-

Behavioral analysis software (optional)

Procedure:

-

Colony Acclimation: Allow a group of ants (e.g., 20-30 workers) to acclimate in the foraging arena for a set period (e.g., 10-15 minutes).

-

Stimulus Preparation: Apply a known amount of this compound solution to a small filter paper disc and allow the solvent to evaporate. A solvent-only disc serves as the control.

-

Baseline Recording: Record the behavior of the ants for a period before the introduction of the stimulus (e.g., 2 minutes) to establish a baseline activity level.

-

Stimulus Introduction: Introduce the filter paper disc with the pheromone into the arena.

-

Post-Stimulus Recording: Record the behavior of the ants for a set period after the introduction of the stimulus (e.g., 5 minutes).

-

Behavioral Quantification: Analyze the video recordings to quantify specific alarm behaviors.[13] These can include:

-

Locomotor activity: Measure the speed and path tortuosity of individual ants.

-

Aggression: Count the number of ants exhibiting mandible opening or biting behavior towards the stimulus source.

-

Dispersal: Measure the distance of ants from the stimulus source over time.

-

Number of responding ants: Count the number of ants showing any of the defined alarm behaviors.

-

-

Data Analysis: Compare the behavioral responses to the pheromone with the control group using appropriate statistical tests.

Conclusion and Future Directions

This compound is a key semiochemical that governs critical defensive behaviors in many insect species. Understanding its biosynthesis, perception, and the behavioral responses it elicits is of significant interest for basic research in chemical ecology and neurobiology. Furthermore, this knowledge has practical applications in the development of novel pest management strategies. For instance, synthetic alarm pheromones could be used to enhance the efficacy of baits by attracting target pests or to disrupt their social organization.[8]

Future research should focus on the definitive identification of the olfactory receptors responsible for detecting this compound in key insect species. Elucidating the complete biosynthetic pathway and its enzymatic machinery will also be crucial. Advances in techniques such as CRISPR-Cas9 gene editing and advanced neuroimaging will undoubtedly provide deeper insights into the neural circuits that process alarm signals and translate them into complex behavioral repertoires.[14] This continued research will not only expand our fundamental understanding of insect communication but also pave the way for the development of more targeted and environmentally benign methods for insect control.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine [mdpi.com]

- 9. antwiki.org [antwiki.org]

- 10. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ant Who Cried Wolf? Short-Term Repeated Exposure to Alarm Pheromone Reduces Behavioral Response in Argentine Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scitechdaily.com [scitechdaily.com]

A Comprehensive Technical Guide to the Discovery and History of Pyrazines in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of pyrazines in flavor chemistry, from their initial discovery to their establishment as some of the most potent and important aroma compounds. It details the historical context, key scientific breakthroughs, and the analytical methodologies that have been instrumental in this field.

Introduction: The Potent World of Pyrazines

Pyrazines are a class of heterocyclic nitrogen-containing compounds that are ubiquitous in nature and are particularly significant in the flavor and aroma of a vast array of foods and beverages. They are renowned for their remarkably low odor thresholds, often contributing potent roasted, nutty, earthy, and vegetative aromas. Their formation is most famously associated with the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. However, they are also produced through biosynthetic pathways in various organisms. This guide traces the scientific journey of understanding these powerful molecules.

Early History and Discovery

The history of pyrazines predates their recognition as flavorants. The first synthesis of a pyrazine (B50134) was accomplished by Griess in 1858, with the structure being correctly elucidated by Staedel and Rugheimer in 1876. For nearly a century, research focused on their chemical synthesis and properties.

The paradigm shifted in the 1960s when scientists began to unravel the chemical basis of food aromas using new analytical techniques like gas chromatography-mass spectrometry (GC-MS). A landmark discovery in this era was the identification of 2-methoxy-3-isobutylpyrazine as the character-impact compound of bell peppers by Buttery and colleagues at the U.S. Department of Agriculture's Western Regional Research Laboratory in 1969. This was a pivotal moment, as it was one of the first times a single compound was identified as being overwhelmingly responsible for the characteristic aroma of a specific food. This discovery opened the floodgates for the identification of a wide range of pyrazines in other foods.

The Maillard Reaction: A Primary Formation Pathway

The majority of pyrazines found in cooked and roasted foods are formed during thermal processing via the Maillard reaction. The key steps involve the Strecker degradation of an α-amino acid in the presence of a dicarbonyl compound, which is itself an intermediate of the Maillard reaction. This process leads to the formation of aminoketones, which can then self-condense to form dihydropyrazines. Subsequent oxidation yields the stable and highly aromatic pyrazines.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Biosynthesis of Pyrazines

In addition to thermal generation, pyrazines are also produced biologically. For instance, certain bacteria, such as Pseudomonas perolens, are known to produce methoxypyrazines, which can contribute to the earthy or musty off-flavors in some foods. The biosynthetic pathway often involves the amination of a diketone, which is derived from amino acids. For example, 2-methoxy-3-isopropylpyrazine, a potent aroma compound in peas and also responsible for "potato-like" aromas, is produced by several bacterial species. The proposed pathway involves the condensation of L-leucine-derived amino-aldehydes.

Quantitative Data and Flavor Thresholds

The impact of a pyrazine on flavor is determined by both its concentration in the food and its odor detection threshold. Pyrazines are known for having exceptionally low thresholds, meaning even minute quantities can have a significant sensory effect.

| Pyrazine Compound | Common Food Source(s) | Typical Concentration Range | Odor Threshold (in water) | Dominant Aroma Characteristic(s) |

| 2-Methoxy-3-isobutylpyrazine | Green Bell Pepper, Coffee | 1-30 ng/g (pepper) | ~2 ng/L | Intense green bell pepper |

| 2-Methoxy-3-isopropylpyrazine | Peas, Potatoes, Asparagus | 0.1-10 ng/g | ~1 ng/L | Earthy, pea-like, raw potato |

| 2,5-Dimethylpyrazine | Roasted Coffee, Cocoa, Nuts | 100-2000 µg/kg (coffee) | ~35 µg/L | Nutty, roasted, cocoa-like |

| 2,3-Dimethylpyrazine | Roasted Meats, Coffee | 50-1000 µg/kg (coffee) | ~70 µg/L | Roasted, nutty |

| 2-Ethyl-3,5-dimethylpyrazine | Baked Potatoes, Roasted Peanuts | 5-50 µg/kg (potato) | ~0.1 µg/L | Roasted potato, nutty, earthy |

| Acetylpyrazine | Popcorn, Roasted Peanuts | 1-20 µg/kg (popcorn) | ~1 µg/L | Popcorn-like, roasted, nutty |

Key Experimental Protocols

The identification and quantification of pyrazines rely on sophisticated analytical techniques capable of detecting trace-level compounds within complex food matrices.

Solvent Assisted Flavour Evaporation (SAFE) is a high-vacuum distillation technique used to separate volatile and semi-volatile flavor compounds from non-volatile matrix components. It is particularly effective for trace analysis as it minimizes thermal degradation and artifact formation.

Protocol:

-

Sample Preparation: Homogenize the food sample (e.g., 50 g of roasted coffee beans) with a suitable solvent (e.g., 200 mL of diethyl ether) and an internal standard.

-

Apparatus Setup: Assemble the SAFE apparatus, ensuring all joints are sealed to maintain a high vacuum (< 10⁻³ mbar).

-

Distillation: The sample slurry is slowly dripped from a dropping funnel into a heated flask (e.g., 40-50°C) under high vacuum.

-

Cryogenic Trapping: The volatile compounds, along with the solvent, evaporate and are collected in a series of cold traps cooled with liquid nitrogen.

-

Concentration: The collected distillate is carefully concentrated using a Vigreux column to a final volume of approximately 100 µL for analysis.

Caption: Workflow for Solvent Assisted Flavour Evaporation (SAFE).

GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like pyrazines.

Protocol:

-

Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet, typically in splitless mode to maximize sensitivity.

-

Separation: The volatile compounds are separated on a capillary column (e.g., a DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp up (e.g., start at 40°C, hold for 2 min, ramp at 5°C/min to 250°C) to elute compounds based on their boiling points and polarity.

-

Ionization: As compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.

-

Detection & Identification: The resulting fragment ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a chemical fingerprint that can be compared to a library (e.g., NIST) for positive identification.

-

Quantification: The abundance of a specific ion unique to the target pyrazine is measured and compared against the response of a known concentration of an internal standard to determine its concentration in the original sample.

GC-O is a technique that combines the separation power of GC with human sensory perception. It is used to determine which of the many volatile compounds in a sample are actually contributing to its aroma.

Protocol:

-

Effluent Splitting: As compounds elute from the GC column, the effluent is split into two paths. One path goes to a standard detector (like MS or FID), and the other goes to a heated sniffing port.

-

Human Assessment: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Aroma Activity Value (AAV): By correlating the sensory data with the instrumental data, the odor-active compounds can be identified. The AAV can then be calculated by dividing the concentration of a compound by its odor threshold. An AAV greater than 1 indicates that the compound is likely contributing to the overall aroma of the food.

Caption: Logical relationship of components in Gas Chromatography-Olfactometry.

Conclusion

The discovery and subsequent study of pyrazines represent a significant chapter in the history of flavor chemistry. From their synthesis in the 19th century to their celebrated status as key flavor-impact compounds today, the journey of pyrazines has paralleled the development of analytical chemistry. The continued investigation into their formation pathways, both chemical and biological, and the precise mechanisms of their flavor perception remains an active and important area of research. Understanding these potent molecules is not only crucial for the food and beverage industry but also holds relevance for fields such as environmental science and neurobiology.

An In-depth Technical Guide on the Toxicological Data and Safety Assessment of 2-Ethyl-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Ethyl-6-methylpyrazine, a key flavoring substance. While specific quantitative toxicity studies on this compound are limited, a robust safety evaluation can be conducted based on data from structurally related pyrazine (B50134) derivatives and assessments by international regulatory bodies. This document summarizes available data on acute and subchronic toxicity, genotoxicity, and metabolism. Detailed experimental protocols for key toxicological studies are provided, and metabolic pathways are visualized to offer a complete safety profile for researchers and professionals in the field.

Introduction

This compound (CAS No. 13925-03-6) is a member of the pyrazine family of compounds, which are heterocyclic aromatic organic compounds. Pyrazines are widely found in nature and are significant components of the flavor and aroma of many cooked or roasted foods. This compound is characterized by a nutty, roasted, and cocoa-like aroma and is used as a flavoring agent in a variety of food products. Given its widespread use, a thorough understanding of its toxicological profile and safety is essential.

This guide synthesizes the available toxicological data, provides detailed methodologies for relevant safety assessment studies, and presents diagrams of key metabolic pathways to support a comprehensive safety evaluation.

Toxicological Data

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose exposure. The most common endpoint is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals.

Table 1: Acute Oral Toxicity Data for a Structurally Related Pyrazine

| Compound | Species | Route | LD50 | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg bw | [1][2] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic Oral Toxicity Data for a Structurally Related Pyrazine

| Compound | Species | Duration | NOAEL | Reference |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 12.5 mg/kg bw/day (males and females) | [1][2] |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 17 mg/kg bw/day (males), 18 mg/kg bw/day (females) | [1][2] |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically used, including the Ames test for gene mutations and in vitro chromosomal aberration assays.

While specific genotoxicity data for this compound is limited, a report on designated food additives in Japan indicates that a mixture containing this compound was tested, though individual results were not specified.[3] Generally, pyrazine derivatives have been found to be non-mutagenic in bacterial reverse mutation assays (Ames test).[1][2] However, some structurally similar pyrazine derivatives have been reported to be clastogenic (causing chromosomal damage) in mammalian cells in vitro at high concentrations.[1][2] The relevance of these in vitro findings at high, nearly toxic concentrations is considered unclear for human safety assessment at typical exposure levels.[1]

Table 3: Genotoxicity Profile of Structurally Related Pyrazines

| Assay | Test System | Compound/Group | Result | Reference |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Pyrazine derivatives | Non-mutagenic | [1][2] |

| In vitro Chromosomal Aberration | Mammalian cells | Structurally similar pyrazines | Clastogenic at high concentrations | [1][2] |

Metabolism

Understanding the metabolic fate of a substance is a cornerstone of its safety assessment. Studies in rats have shown that alkylpyrazines, including those structurally similar to this compound, are primarily metabolized through oxidation of their aliphatic side-chains to form carboxylic acid derivatives.[1][2][4] These metabolites are then predominantly excreted in the urine.[4]

Figure 1. Proposed metabolic pathway of this compound.

Safety Assessments by Regulatory Agencies

Several international expert committees have evaluated the safety of this compound as a flavoring substance.

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][6][7][8]

-

Flavor and Extract Manufacturers Association (FEMA): The FEMA Expert Panel has designated this compound as Generally Recognized as Safe (GRAS).[9][10][11][12][13]

These assessments are based on the low estimated daily intake of this substance, its natural occurrence in food, and the toxicological data available for the broader group of pyrazine derivatives.

Experimental Protocols

Detailed methodologies for key toxicological studies are essential for the interpretation and replication of safety data. The following sections outline the general principles of standard OECD test guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Figure 2. Workflow for an acute oral toxicity study.

Methodology:

-

Test Animals: Young adult rats of a single sex are typically used.

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Subchronic Oral Toxicity Study - 90-Day (Based on OECD Guideline 408)

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

Figure 3. Workflow for a 90-day subchronic oral toxicity study.

Methodology:

-

Test Animals: Typically, rats are used, with an equal number of males and females in each group.

-

Dosage: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.

-

Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

-

In-life Observations: Detailed clinical observations, body weight, and food/water consumption are recorded weekly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A comprehensive gross necropsy is performed, and organs are weighed.

-

Histopathology: A full histopathological examination of organs and tissues is conducted.

-

Data Analysis: The data are analyzed to determine any treatment-related effects and to establish the NOAEL.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Figure 4. Workflow for the bacterial reverse mutation (Ames) test.

Methodology:

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion

Based on the available toxicological data for structurally related compounds and the comprehensive safety assessments by international regulatory bodies such as JECFA and FEMA, this compound is considered to be of no safety concern at the current levels of intake when used as a flavoring agent.[5][11] The primary metabolic pathway involves the oxidation of the alkyl side chains to carboxylic acids, which are then excreted.[1][2][4] While some in vitro genotoxicity has been observed for related pyrazines at high concentrations, the overall weight of evidence suggests a lack of genotoxic potential at relevant human exposure levels.[1][2] This technical guide provides researchers and drug development professionals with a consolidated resource on the safety profile of this compound, including detailed experimental protocols and metabolic pathway visualizations to support further research and safety evaluations.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 6. WHO | JECFA [apps.who.int]

- 7. Food safety and quality: details [fao.org]

- 8. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. femaflavor.org [femaflavor.org]

- 13. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

A Comprehensive Technical Guide to 2-Ethyl-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine (B50134) family. It is a notable volatile compound found in a variety of roasted, toasted, and heated foods, contributing a characteristic nutty, roasted potato, and coffee-like aroma.[1][2] Beyond its significant role in flavor chemistry, this compound has garnered interest in other scientific domains, including its function as a semiochemical in insect communication. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its biological interactions, tailored for a scientific audience.

Chemical Identity and Synonyms

A clear identification of a chemical compound is fundamental for research and development. This compound is systematically named under IUPAC nomenclature, and is also known by several other common and trade names.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13925-03-6 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [3] |

| Synonyms | Pyrazine, 2-ethyl-6-methyl-; 2-Methyl-6-ethylpyrazine; 6-Methyl-2-ethylpyrazine[4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and analysis. The following table summarizes its key properties.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Roasted potato, nutty | [1] |

| Boiling Point | 170-171 °C at 760 mmHg | |

| Flash Point | 62.78 °C (145.00 °F) | |

| Solubility | Soluble in water and organic solvents | [3] |

| Density | 0.967 - 0.980 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.487 - 1.497 at 20 °C | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of alkylpyrazines can be achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A proposed method for the synthesis of this compound involves the reaction of 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514).

Materials:

-

1,2-Diaminopropane

-

2,3-Pentanedione

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (B78521) (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in ethanol.

-

Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-pentanedione to the solution while stirring. The reaction is typically exothermic.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the completion of the condensation and subsequent oxidation to the pyrazine.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of sodium hydroxide.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like this compound in various matrices, such as food samples.

Instrumentation:

-

Gas Chromatograph (GC) with a mass selective detector (MSD)

-

Capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent polar column)[5]

Sample Preparation (for a food matrix):

-

Homogenization: Homogenize the solid food sample.

-

Extraction: Use a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. For SPME, expose a fiber coated with a suitable stationary phase (e.g., PDMS/DVB) to the headspace of the heated sample. For solvent extraction, use a non-polar solvent like dichloromethane (B109758) or a mixture of solvents.

-

Desorption/Injection: For SPME, thermally desorb the analytes from the fiber in the GC injector. For solvent extracts, inject a small volume of the extract into the GC.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).[5]

-

MSD Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 350

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the compound using a calibration curve prepared from standards of known concentrations.

Formation and Biological Interaction Pathways

Maillard Reaction Pathway

This compound is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods.

Caption: Formation of this compound via the Maillard Reaction.

Olfactory Receptor Interaction

Pyrazines, including this compound, can act as semiochemicals, eliciting behavioral responses in insects and other animals through interaction with specific olfactory receptors (ORs). The binding of the pyrazine to an OR initiates a signaling cascade that leads to a behavioral response.

Caption: Olfactory signaling cascade initiated by this compound.

Conclusion

This compound is a multifaceted molecule with significant implications in food science and chemical ecology. This guide has provided a detailed overview of its chemical properties, established methodologies for its synthesis and analysis, and illustrated its formation and biological interaction pathways. For researchers and professionals in drug development, a thorough understanding of such small molecules is essential, as they can serve as scaffolds for new therapeutic agents or as tools to probe biological systems. The provided experimental protocols and pathway diagrams offer a solid foundation for further investigation into the properties and applications of this compound.

References

- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 2. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]

- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Ethyl-6-methylpyrazine in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-6-methylpyrazine is a key volatile organic compound belonging to the pyrazine (B50134) family, known for contributing nutty, roasted, and potato-like aromas to a variety of food products.[1] Its presence and concentration are critical to the flavor profile of items such as coffee, peanuts, and baked goods. The formation of this compound is primarily a result of Maillard reactions and Strecker degradation during thermal processing. Accurate and sensitive quantification of this compound is essential for quality control, flavor profiling, and process optimization in the food and beverage industry. This application note details a robust method for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and highly sensitive technique for the extraction and concentration of volatile and semi-volatile compounds like pyrazines.[2][3]

-

Materials:

-

20 mL headspace vials with PTFE/silicone septa.

-

SPME fiber assembly: A tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to pyrazines of varying polarities.[2][4]

-

Heating and agitation system (e.g., heating block with a magnetic stirrer).

-

-

Procedure:

-

Accurately weigh 2-5 g of the homogenized solid sample (e.g., ground coffee, crushed peanuts) or pipette 5 mL of the liquid sample into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).

-

Seal the vial tightly with the screw cap.

-